5-(3,5-Difluorophenyl)thiazol-2-amine
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Overview
Description
5-(3,5-Difluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C9H6F2N2S and a molecular weight of 212.22 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound features a thiazole ring substituted with a 3,5-difluorophenyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)thiazol-2-amine typically involves the reaction of 3,5-difluoroaniline with a thioamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
5-(3,5-Difluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dichlorophenyl)thiazol-2-amine
- 5-(4-Fluorophenyl)thiazol-2-amine
- 5-(2-Methylphenyl)thiazol-2-amine
Uniqueness
5-(3,5-Difluorophenyl)thiazol-2-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in penetrating biological membranes .
Properties
Molecular Formula |
C9H6F2N2S |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
VDTUYYZODAUHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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